molecular formula C13H9N5 B1426598 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1306739-47-8

4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No. B1426598
M. Wt: 235.24 g/mol
InChI Key: MQDNTTOKZQVQLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of “4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” can be found in various chemical databases . It has a molecular formula of C13H9N5 and a molecular weight of 235.24 g/mol.

Scientific Research Applications

Synthesis and Derivatives

  • Novel Synthetic Routes : Research by Elghandour et al. (1992) has provided a novel synthetic route to several new annelated pyrazolo[5,1-c]-1,2,4-triazine derivatives, showcasing the versatility of this compound in creating new chemical entities (Elghandour et al., 1992).
  • Formation of Pyrazolo-Triazines : Mironovich et al. (2020) described the synthesis of 3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, further expanding the range of derivatives that can be synthesized from this compound (Mironovich et al., 2020).

Chemical Properties and Reactions

  • Chemical Reactivity Studies : Ivanov (2020) explored the reactions of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine with lithium phenyldimethylsilanide and triphenylsilanide, revealing insights into its chemical reactivity and potential for forming silicon C(4)-addition products (Ivanov, 2020).
  • One-Pot Preparation Techniques : Quintela et al. (1996) demonstrated a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine and pyrazolo[5,1-c]pyrimido[4,5-e]-[1,2,4]triazine derivatives, indicating the efficiency of synthesis for these compounds (Quintela et al., 1996).

Potential Applications

  • Bioactive Compound Studies : Iwashita et al. (2008) conducted studies on bioactive compounds, including Heck reactions on 4-methylenepyrazolo[5,1-c][1,2,4]triazines, indicating the potential of these compounds in pharmacological applications (Iwashita et al., 2008).
  • Derivative Isolation for Various Applications : Mironovich and Kostina (2012) isolated 8-R-7-Amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives, showcasing the diversity of compounds that can be derived and their potential applications (Mironovich & Kostina, 2012).

properties

IUPAC Name

4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c1-9-12(7-14)16-17-13-11(8-15-18(9)13)10-5-3-2-4-6-10/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDNTTOKZQVQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169617
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

CAS RN

1306739-47-8
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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